molecular formula C14H22ClNO2 B14894986 N-Benzyl-L-leucine Methyl Ester HCl

N-Benzyl-L-leucine Methyl Ester HCl

Cat. No.: B14894986
M. Wt: 271.78 g/mol
InChI Key: FJPYNDDALSOAJA-UHFFFAOYSA-N
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Description

N-Benzyl-L-leucine Methyl Ester HCl is a protected amino acid derivative featuring a benzyl group attached to the nitrogen of L-leucine, with a methyl ester at the carboxyl terminus and a hydrochloride salt. This compound is structurally designed for applications in peptide synthesis and pharmaceutical research, where protective groups like benzyl enhance stability during chemical reactions .

Properties

IUPAC Name

methyl 2-(benzylamino)-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12;/h4-8,11,13,15H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPYNDDALSOAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-L-leucine Methyl Ester Hydrochloride can be synthesized through the esterification of N-Benzyl-L-leucine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of N-Benzyl-L-leucine Methyl Ester Hydrochloride may involve large-scale esterification processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-leucine Methyl Ester Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted under specific conditions, often involving nucleophilic reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or other strong bases can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

    Oxidation/Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used depending on the desired transformation.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: The major product is N-Benzyl-L-leucine.

    Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-L-leucine methyl ester hydrochloride is a compound utilized in various research fields, including peptide synthesis, pharmaceutical formulations, biochemical studies, cosmetic applications, and the food industry . This compound, also known as S-Benzyl-2-amino-4-methyl pentanoic acid methyl ester hydrochloride, is a crucial building block in peptide synthesis, especially in developing bioactive peptides and pharmaceuticals .

Applications

  • Peptide Synthesis: N-Benzyl-L-leucine methyl ester hydrochloride serves as a building block in synthesizing peptides, which are essential in drug development and biological research . Benzyl-L-norleucine methyl ester hydrochloride is also used in peptide synthesis, enabling researchers to create complex molecules for drug development .
  • Pharmaceutical Formulations: It is used in creating prodrugs that enhance bioavailability and therapeutic efficacy . Benzyl-L-norleucine methyl ester hydrochloride is also utilized in developing drugs targeting specific biological pathways, enhancing efficacy and specificity .
  • Biochemical Studies: Researchers use it to study enzyme interactions and protein folding, providing insights into various biological processes . Similarly, Benzyl-L-norleucine methyl ester hydrochloride is instrumental in studying protein interactions and enzyme activity, providing insights into metabolic processes and potential therapeutic targets .
  • Cosmetic Applications: The compound can be used as a stabilizer or enhancer for skin penetration of active ingredients in cosmetic formulations . Benzyl-L-norleucine methyl ester hydrochloride can also be incorporated into cosmetic formulations aimed at improving skin health and appearance, offering anti-aging benefits . N-Benzyl-L-isoleucine methyl ester hydrochloride also has applications in cosmetic formulations.
  • Food Industry: It is explored as a flavoring agent or additive, enhancing taste profiles in various food products .
  • Drug Delivery Systems: Benzyl-L-norleucine methyl ester hydrochloride is explored in developing novel drug delivery systems, improving the bioavailability and targeted delivery of therapeutic agents .

Mechanism of Action

The mechanism of action of N-Benzyl-L-leucine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The ester group allows for hydrolysis, releasing the active leucine derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: Branched-chain amino acid derivatives (leucine, isoleucine) show higher affinity for peptide transporters (e.g., PepT1) compared to linear norleucine or shorter-chain alanine analogs .
  • Thermal Stability : Benzyl-protected compounds generally exhibit higher melting points than acetyl or Cbz-protected analogs due to stronger van der Waals interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing N-Benzyl-L-leucine Methyl Ester HCl, and how is purity validated?

  • Methodological Answer : While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous ester synthesis (e.g., N-protected amino acid esters) typically involves:
  • Step 1 : Protection of the amino group using benzyloxycarbonyl (Cbz) or similar reagents under basic conditions (e.g., Na₂CO₃ or K₂CO₃) .
  • Step 2 : Esterification of the carboxyl group using methanol in the presence of HCl as a catalyst .
  • Characterization : Validate purity via FTIR (to confirm ester and amine functional groups), HPLC for enantiomeric purity, and NMR for structural confirmation. BET surface area analysis may also be used if the compound is part of a porous material .

Q. Which characterization techniques are critical for analyzing the physicochemical properties of this compound?

  • Methodological Answer :
  • FTIR : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N-H bending) .
  • SEM/TEM : Assess morphology (e.g., spherical or irregular particle structures) .
  • BET Analysis : Measure surface area and pore size if the compound is templated into mesoporous materials (e.g., surface areas ~163 m²/g with 12 nm pore size in analogous silica studies) .
  • XRD : Confirm amorphous or crystalline phases .

Q. How should researchers design initial adsorption experiments to study interactions between this compound and metal ions?

  • Methodological Answer : Adapt methodologies from Cd²⁺ adsorption studies:
  • Factors : Test pH (2–9), adsorbent dose (0.05–0.15 g), contact time (30–90 min), and ion concentration (20–80 ppm) .
  • Experimental Design : Use a 4-factor Box-Behnken Design (BBD) with 27 experiments to optimize parameters .
  • Analysis : Quantify ion removal via atomic absorption spectroscopy (AAS) and calculate adsorption capacity (qe) using Langmuir isotherms .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing or functionalizing this compound?

  • Methodological Answer :
  • Design : Implement a 4-level BBD to model interactions between variables (e.g., HCl volume, methanol ratio, temperature). For example, in mesoporous silica synthesis, 18 g methanol and 45 mL HCl yielded optimal surface area (163.71 m²/g) .
  • Validation : Use ANOVA to assess model significance (e.g., p < 0.05 for adsorbent dose and contact time in Cd²⁺ studies) .
  • Outcome : Derive a polynomial equation to predict optimal conditions (e.g., 86.63% Cd²⁺ removal at pH 6.32, 25.3 ppm concentration) .

Q. What kinetic models best describe the adsorption mechanism of this compound in environmental remediation studies?

  • Methodological Answer :
  • Pseudo-First-Order : Fit for physical adsorption (e.g., log(qe - qt) vs. time). Validate with R² > 0.95 .
  • Pseudo-Second-Order : Suitable for chemisorption (e.g., t/qt vs. time). In Cd²⁺ studies, this model showed higher R² values (0.991–0.999) .
  • Langmuir Isotherm : Use for monolayer adsorption (e.g., maximum capacity of 103.10 mg/g for Cd²⁺) .

Q. How does HCl concentration influence the structural stability of templated materials incorporating this compound?

  • Methodological Answer :
  • Mechanism : HCl protonates amine groups (e.g., NH₂ → NH₃⁺), enhancing electrostatic interactions with negatively charged templates (e.g., ricinoleic methyl ester). This stabilizes mesopores during synthesis .
  • Optimization : In silica studies, 45 mL HCl increased surface area by 30% compared to 20 mL, but excess HCl (>50 mL) collapsed pore structures .
  • Characterization : Monitor pore size via BJH analysis and stability via repeated adsorption-desorption cycles .

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